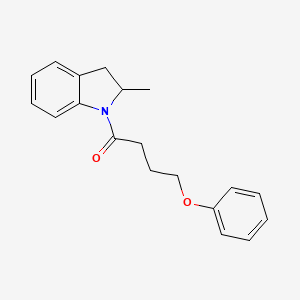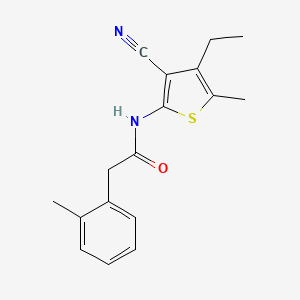
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-methylphenyl)acetamide, commonly known as CEM-102, is a potential antibiotic compound that has been synthesized and studied extensively in recent years. It belongs to the class of compounds called pleuromutilins, which are known for their potent antibacterial activity against a wide range of Gram-positive bacteria.
Mechanism of Action
The mechanism of action of CEM-102 involves inhibition of bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. This leads to inhibition of bacterial growth and ultimately cell death.
Biochemical and Physiological Effects:
CEM-102 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an antibiotic. It has been shown to have good oral bioavailability and to be effective in animal models of infection.
Advantages and Limitations for Lab Experiments
One advantage of CEM-102 is its broad-spectrum activity against Gram-positive bacteria, which makes it a potentially useful antibiotic for treating a range of infections. However, one limitation is that it has not yet been extensively tested against Gram-negative bacteria, which are often more difficult to treat.
Future Directions
Future research on CEM-102 could focus on several areas, including optimization of the synthesis process to improve yields and reduce costs, further characterization of its antibacterial activity against Gram-negative bacteria, and evaluation of its potential for use in combination therapy with other antibiotics. Additionally, further studies could be conducted to investigate the potential for development of resistance to CEM-102 and to identify potential mechanisms of resistance. Overall, the promising results obtained thus far suggest that CEM-102 has the potential to be a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.
Synthesis Methods
CEM-102 can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-(2-methylphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxamide to form the desired product.
Scientific Research Applications
CEM-102 has been extensively studied for its antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has been shown to be effective against both planktonic and biofilm-associated bacteria.
properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-4-14-12(3)21-17(15(14)10-18)19-16(20)9-13-8-6-5-7-11(13)2/h5-8H,4,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGMXVRVWSHHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5309928.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)
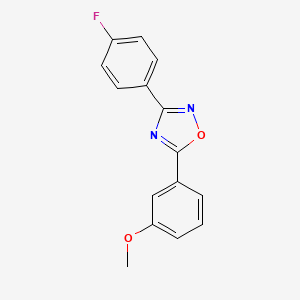
![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)
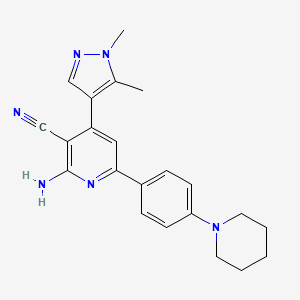
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)
![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)
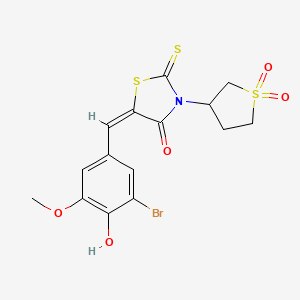
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)
